4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is a heterocyclic organic compound with the molecular formula C6Br2N4O4S. It is known for its unique structure, which includes bromine and nitro groups attached to a benzothiadiazole core. This compound is used as an intermediate in the synthesis of various materials, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole typically involves the bromination and nitration of benzo[c][1,2,5]thiadiazole. The process begins with the bromination of benzo[c][1,2,5]thiadiazole using bromine in the presence of a catalyst such as iron or aluminum bromide. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration, and reaction time to achieve the desired product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of photoactive materials for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of low band gap conjugated polymers and oligomers for high-performance electronic devices.
Chemical Synthesis: Serves as an intermediate in the synthesis of various heterocyclic compounds and advanced materials.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is primarily related to its electronic properties. The presence of bromine and nitro groups influences the electron density and reactivity of the benzothiadiazole core. This makes it an effective building block for materials with specific electronic properties. The molecular targets and pathways involved are related to its ability to participate in electron transfer processes and form stable conjugated systems .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
- 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile
Uniqueness
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both bromine and nitro groups, which significantly affect its electronic properties and reactivity. This makes it particularly valuable in the synthesis of materials for organic electronics, where precise control over electronic properties is crucial .
Properties
IUPAC Name |
4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2N4O4S/c7-1-3-4(10-17-9-3)2(8)6(12(15)16)5(1)11(13)14 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOZPRNEPMHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76186-72-6 |
Source
|
Record name | 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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